molecular formula C10H18ClNO4 B1442860 Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-21-3

Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1442860
M. Wt: 251.71 g/mol
InChI Key: UTGWVKHXEKXAPL-WSZWBAFRSA-N
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Description

“Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also has an isobutyryloxy group and a methyl ester group attached to the pyrrolidine ring. The presence of the hydrochloride indicates that this compound is a salt, likely formed through a reaction with hydrochloric acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the isobutyryloxy and methyl ester groups. The final step would likely involve the formation of the hydrochloride salt through a reaction with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, isobutyryloxy group, and methyl ester group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The pyrrolidine ring, isobutyryloxy group, and methyl ester group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Cognitive Enhancement and Anxiolytic Activity

Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride has been studied for its cognitive enhancement and anxiolytic activities. It is part of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, showing positive effects in rodent and primate models of cognitive enhancement. This compound exhibits a reduced propensity to activate peripheral ganglionic type receptors, making it an attractive candidate for treating cognitive disorders (Lin et al., 1997).

Polymerization Applications

In polymer science, 1-Methyl-2-pyrrolidinone, a compound related to Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride, has been used as an electron-pair donor in the polymerization of isobutylene. This process results in the preparation of living α,ω-bis(t-chloro)polyisobutylene, indicating the compound's utility in polymer synthesis and modification (Pratap & Heller, 1992).

Role in Kinetic Resolution

The compound has been involved in studies focusing on kinetic resolution, a technique used in asymmetric synthesis. For example, Candida Rugosa Lipase-catalyzed kinetic resolution of derivatives of this compound has been reported, demonstrating its applicability in stereoselective organic synthesis (Sobolev et al., 2004).

Application in Asymmetric Hydrogenation

The compound has been used in asymmetric hydrogenations, an essential process in the synthesis of chiral compounds. For instance, its derivatives have been employed in the asymmetric hydrogenation of (Z)-2-acetamidoacrylic acid derivatives, showcasing its relevance in the development of enantioselective catalytic processes (Takahashi & Achiwa, 1989).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties for use in a particular field, such as medicine or materials science, further studies could be conducted to explore these possibilities .

properties

IUPAC Name

methyl (2S,4S)-4-(2-methylpropanoyloxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-6(2)9(12)15-7-4-8(11-5-7)10(13)14-3;/h6-8,11H,4-5H2,1-3H3;1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGWVKHXEKXAPL-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CC(NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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